5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Übersicht

Beschreibung

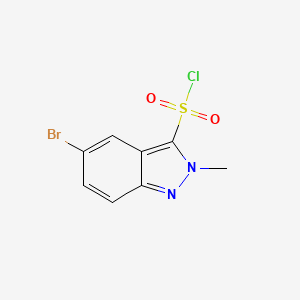

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a sulfonyl chloride group at the 3rd position of the indazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride typically involves multiple steps:

Bromination: The starting material, 2-methylindazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5th position.

Sulfonylation: The brominated intermediate is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl amine.

Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is primarily utilized in the synthesis of indazole derivatives that exhibit various pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. These derivatives are of great interest in drug development due to their potential therapeutic effects.

Synthesis Methods

The compound can be transformed into indazole derivatives through several synthetic routes:

- Transition Metal-Catalyzed Reactions : These reactions facilitate the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without requiring a catalyst or solvent.

- Aryne-Based Molecular Rearrangement : This method allows for the synthesis of compounds that are tolerant to various functional groups, enhancing the diversity of potential therapeutic agents.

Case Studies

Several studies have investigated the biological activities of synthesized indazole derivatives. For instance, compounds derived from this compound have shown promising results in inhibiting specific cellular pathways involved in tumor growth, indicating their potential as anticancer agents .

Synthetic Chemistry

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a crucial building block for more complex molecular structures. Its unique sulfonyl chloride group facilitates various substitution reactions that yield a wide range of derivatives with different functional groups.

Optimization of Synthesis Processes

Research has focused on optimizing synthesis methods to improve yield and reduce byproducts. For example, studies have demonstrated that using specific brominating agents under controlled temperatures can enhance the purity and yield of the desired products .

Material Science

Development of New Materials

The compound's incorporation into polymers and other materials has been explored to study its effects on material properties. Preliminary studies suggest that derivatives of indazole can significantly alter electrical conductivity and light absorption characteristics, making them suitable for applications in electronic and photonic devices.

Environmental Chemistry

Chemical Degradation Studies

this compound is also relevant in environmental chemistry for studying its degradation under various environmental conditions. Understanding the breakdown products and their potential environmental impact is crucial for assessing the safety and sustainability of chemical compounds used in research and industry.

Safety Protocols and Instrument Calibration

Chemical Safety Protocols

The compound plays a role in developing safety protocols for handling laboratory chemicals. Detailed safety data sheets provide guidelines on proper handling, storage, and disposal procedures, ensuring safe practices in research settings.

Calibration Standards

In analytical chemistry, this compound is used as a standard for calibrating instruments. Its consistent properties enhance the precision and reliability of experimental measurements.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, which are important in the design of enzyme inhibitors and receptor ligands. The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-methylindazole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

2-Methyl-2H-indazole-3-sulfonyl chloride:

5-Chloro-2-methyl-2H-indazole-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.

Biologische Aktivität

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a chemical compound with the molecular formula C₈H₆BrClN₂O₂S and a molecular weight of approximately 309.57 g/mol. It features a unique combination of functional groups, including a bromine atom, a methyl group, and a sulfonyl chloride group, which contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various kinases and its influence on multiple biochemical pathways.

The compound is characterized by:

- Molecular Formula : C₈H₆BrClN₂O₂S

- Molecular Weight : 309.57 g/mol

- Density : 1.9 g/cm³

- Boiling Point : 455.5 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound may have significant biological activities, particularly in the inhibition of kinases and modulation of cellular signaling pathways. Its derivatives have been studied for their potential applications in treating various diseases, including cancer.

- Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression and inflammation.

- Influence on Signaling Pathways : It is hypothesized that this compound can modulate signaling pathways related to cell growth and survival.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Inhibitory Activity

Studies have shown that indazole derivatives can inhibit various kinases, which are crucial for cellular processes. For instance:

- GSK-3β Inhibition : Compounds similar to this compound have demonstrated inhibitory activity against GSK-3β, with IC50 values indicating potent effects (e.g., IC50 = 8 nM for related compounds) .

Cytotoxicity Studies

In vitro studies on cell lines such as HT-22 (neuronal cells) and BV-2 (microglial cells) have assessed the cytotoxic effects of related compounds:

- Compounds showed varying levels of cytotoxicity, with some maintaining cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for therapeutic applications .

Case Studies

- Anticancer Activity : Research has highlighted the anticancer potential of indazole derivatives, including those with sulfonamide moieties. These compounds have shown promise in inhibiting tumor growth in preclinical models.

- Anti-inflammatory Effects : Some studies indicate that derivatives can reduce pro-inflammatory cytokines and nitric oxide production in models of inflammation, pointing towards therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | 845751-92-0 | Similar sulfonyl group | Potential kinase inhibitor |

| 7-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | 1363382-22-2 | Variation in bromine position | Anticancer properties |

| 5-Iodo-2-methyl-2H-indazole | 1363380-22-X | Iodine instead of bromine | Different reactivity |

Eigenschaften

IUPAC Name |

5-bromo-2-methylindazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLKWSQTIGYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.